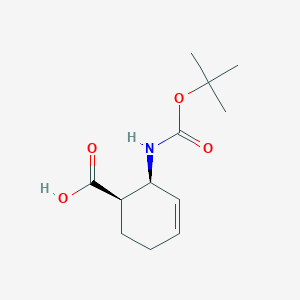

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid

Description

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is a bicyclic compound featuring a cyclohexene ring substituted at the cis-2 position with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid moiety. This structure confers unique physicochemical properties, including conformational rigidity due to the cyclohexene double bond and steric bulk from the Boc group. The compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing γ-aminobutyric acid (GABA) analogs and cyclic peptides . Its hydrogen-bonding capabilities (e.g., O-H⋯O and N-H⋯O interactions) enable specific crystal packing, as observed in its eight-membered ring motifs, which influence solubility and crystallinity .

Properties

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRRLPZJKAWOFL-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469607 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233600-33-4 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with cyclohexene or 1,3-cyclohexadiene as the core scaffold. These substrates undergo regio- and stereoselective transformations to introduce the amino and carboxyl groups.

β-Lactam intermediates : A common approach involves the formation of β-lactams via cycloaddition reactions of chlorosulfonyl isocyanate (CSI) with cyclohexadiene. The β-lactam ring opening under acidic conditions yields cis-2-aminocyclohex-3-enecarboxylate intermediates with high stereoselectivity.

Amination and protection : The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino ester. This step is crucial to prevent side reactions and to control stereochemistry during subsequent transformations.

Stereochemical Control

The cis stereochemistry at the 1,2-positions of the cyclohexene ring is maintained through careful choice of reaction conditions and intermediates. The β-lactam ring opening and subsequent transformations favor the cis isomer due to steric and electronic factors.

Epoxidation and ring-opening strategies have been employed to functionalize the ring while preserving or inducing cis stereochemistry, often using m-chloroperbenzoic acid (mCPBA) for epoxidation and nucleophilic azide opening to introduce amino groups.

Purification and Characterization

The crude products are typically purified by flash chromatography on silica gel using solvent systems such as n-hexane and ethyl acetate mixtures (e.g., 4:1 ratio).

Characterization includes NMR spectroscopy, confirming the stereochemistry and purity of the cis isomer, and melting point determination (e.g., 83–85 °C for related esters).

Summary Table of Preparation Steps

Research Findings and Optimization

The use of β-lactam intermediates is a well-established and stereoselective route to cis-2-amino cyclohexene derivatives, allowing for high enantiomeric excess (>99%) when combined with enzymatic hydrolysis methods.

Epoxidation and ring-opening reactions provide alternative routes to functionalize the cyclohexene ring with control over stereochemistry, useful for introducing additional functional groups or modifying the amino acid backbone.

Boc protection is essential for stabilizing the amino group during multi-step syntheses and facilitates purification and handling of intermediates.

Yields for key steps such as β-lactam formation and Boc protection typically range from moderate to high (e.g., 82–89% for Boc protection).

Chemical Reactions Analysis

Types of Reactions: cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonylamino group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid serves as a building block for the synthesis of various bioactive compounds. Its derivatives have been studied for their potential as:

- Antibiotics : Similar compounds have shown efficacy against bacterial infections, making them candidates for further development in antibiotic therapy .

- Antifungal Agents : The structural framework of this compound is utilized in synthesizing antifungal agents effective against pathogens such as Candida species .

Organic Synthesis

This compound is employed as an intermediate in organic synthesis, particularly in the preparation of:

- β-amino acids : These are crucial in peptide synthesis and have applications in drug development and combinatorial chemistry .

- Heterocyclic Compounds : The compound can be transformed into various heterocycles that are essential in pharmaceuticals .

Materials Science

In materials science, derivatives of this compound are explored for their potential use in:

- Polymer Chemistry : The compound can be incorporated into polymer matrices, enhancing properties such as mechanical strength and thermal stability .

Case Study 1: Synthesis of Antifungal Compounds

A study demonstrated the synthesis of a series of derivatives from this compound that exhibited significant antifungal activity against Candida albicans. The derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Development of β-amino Acid Derivatives

Research focused on the efficient synthesis of β-amino acid derivatives from this compound has led to the discovery of compounds with enhanced biological activity. These derivatives were evaluated for their potential as enzyme inhibitors, contributing valuable data to medicinal chemistry databases .

Mechanism of Action

The mechanism of action of cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing biochemical processes and cellular functions .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical properties of cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₁NO₄ | 243.29 | 63216-49-9 | 127–133 | Cyclohexene ring, cis-2 substitution |

| cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 136315-70-3 | 245–250 | Cyclopentane ring, cis-2 substitution |

| 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | C₉H₁₅NO₄ | 201.21 | 88950-64-5 | 178 | Cyclopropane ring, high ring strain |

| cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | C₁₂H₂₁NO₄ | 243.29 | Not provided | Not reported | Saturated cyclohexane, cis-3 substitution |

| cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid | C₁₁H₁₇NO₄ | 227.26 | 959746-05-5 | Not reported | Cyclopentene ring, cis-2 substitution |

Key Observations :

- Ring Size and Saturation : The cyclohexene derivative exhibits a higher molecular weight (243.29 g/mol) compared to cyclopentane (229.27 g/mol) and cyclopropane (201.21 g/mol) analogs. The cyclopentane analog has an unusually high melting point (245–250°C), likely due to efficient crystal packing and reduced steric hindrance .

- Ring Strain : The cyclopropane analog (melting point 178°C) demonstrates the impact of ring strain on stability, as smaller rings typically exhibit lower thermal stability .

Spectroscopic and Electronic Properties

- NMR Profiles : The cis-3-substituted cyclohexane analog shows distinct ^1H NMR signals (e.g., δ 1.05–2.40 ppm for cyclohexane protons), influenced by neighboring group effects and hydrogen bonding .

Biological Activity

Cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid, commonly referred to as Boc-ACHC, is an organic compound notable for its structural features, which include a cyclohexene ring and a tert-butoxycarbonyl (Boc) protecting group. With the molecular formula and a molar mass of approximately 241.28 g/mol, this compound finds significant applications in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

The biological activity of Boc-ACHC primarily revolves around its role as a precursor in the synthesis of bioactive compounds. Its mechanism of action is largely dependent on its structural modifications post-deprotection of the Boc group. Once the Boc group is removed, the resulting amine can participate in various biochemical interactions, including enzyme inhibition or activation.

- Enzyme Interactions : Boc-ACHC has been employed in studies investigating enzyme mechanisms and protein interactions. It serves as a substrate or an inhibitor in enzymatic pathways, influencing metabolic processes.

- Potential Therapeutic Applications : While specific biological activities of Boc-ACHC are not extensively documented, similar compounds often exhibit significant biological properties, including antimicrobial and anticancer activities. The compound's ability to mimic natural amino acids positions it as a candidate for drug development.

Synthesis and Applications

The synthesis of this compound typically involves reactions between cyclohexene derivatives and tert-butoxycarbonylamino groups under controlled conditions to ensure high yield and purity. It is utilized as a building block in organic synthesis, particularly in peptide chemistry.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Cis-2-Aminocyclohexanecarboxylic Acid | Lacks tert-butoxycarbonyl protection | |

| Cis-2-(tert-Butoxycarbonyl)aminocyclopentane | Smaller ring structure | |

| Cis-2-(tert-Butoxycarbonyl)aminocyclobutane | Even smaller ring; different steric properties |

Study on Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was shown to interact with specific enzymes involved in metabolic pathways. The compound acted as a competitive inhibitor, affecting the enzyme's kinetic parameters significantly. This research highlighted its potential utility in developing inhibitors for therapeutic targets.

Peptide Synthesis

Boc-ACHC has been successfully employed in peptide synthesis protocols. In one experiment, it was used as a starting material to synthesize dipeptides with satisfactory yields within 15 minutes using common coupling reagents. This rapid synthesis underscores its effectiveness as a building block in peptide chemistry.

Q & A

Q. How can hydrogen-bonding patterns inform the design of bioactive analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.